BENGHE Foundational & Exploratory

Check Availability & Pricing

eCF506: A Deep Dive Beyond SRC and YES1
Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: eCF506

Cat. No.: B607266

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

eCF506, also known as NXP900, is a potent and highly selective inhibitor of the non-receptor
tyrosine kinases SRC and YESL1.[1] Its uniqgue mechanism of action, which involves locking the
SRC kinase in its inactive conformation, inhibits both the enzymatic and scaffolding functions of
the protein.[2][3] This mode of inhibition leads to superior anti-tumor efficacy and tolerability
compared to traditional ATP-competitive SRC inhibitors.[2][3] While the primary targets of
eCF506 are well-established, a comprehensive understanding of its broader cellular
interactions is crucial for predicting its full therapeutic potential and potential off-target effects.
This technical guide provides an in-depth analysis of the cellular targets of eCF506 beyond
SRC and YES1, supported by quantitative data, detailed experimental protocols, and pathway
visualizations.

Quantitative Analysis of eCF506 Kinase Selectivity

A kinome-wide enzymatic inhibition screen was performed to determine the selectivity of
eCF506. The screen tested eCF506 at a concentration of 1 umol/L against a panel of 340 wild-
type protein kinases. The results demonstrated the high selectivity of eCF506, with only 25
kinases showing a reduction in activity of more than 50%.[2]

Of the identified hits, nine belong to the SRC family of kinases (SFKs), confirming the on-target
activity of the compound.[2] Notably, eCF506 exhibits exceptional selectivity over the ABL
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kinase, with a greater than 950- to 1000-fold difference in activity compared to SRC.[1][4] This
is a significant advantage over many existing SRC inhibitors, which often co-inhibit ABL,
leading to potential off-target effects.

The most potent off-target hit identified in the screen was the non-receptor tyrosine kinase BRK
(Breast Tumor Kinase), also known as PTK6.[2] However, the inhibitory potency of eCF506
against SRC was found to be 35-fold higher than its potency against BRK.[2]

Table 1: Summary of eCF506 Kinome Scan Results

Parameter Value Reference
Number of Kinases Screened 340 [2]
eCF506 Concentration 1 pmol/L [2]
Kinases with >50% Inhibition 25 [2]
SRC Family Kinase Hits 9 [2]
Most Potent Non-SFK Target BRK (PTK6) [2]
Selectivity (SRC vs. BRK) 35-fold [2]
Selectivity (SRC vs. ABL) >950-fold [1]

Table 2: Known Cellular Targets of eCF506 with >50% Inhibition at 1 uM
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% Inhibition (at

Kinase Target Family IC50 (nM) Reference
1 uM)

SRC SRC Family >99% <05 [1][2]
Not explicitly
quantified in

YES1 SRC Family screen, but 2.1 [1]
known primary
target

Other SRC

Family Kinases SRC Family >50% Not specified [2]

7

BRK (PTK6) Tyrosine Kinase >50% 17.3 [2]

Other 15 Kinases  Various >50% Not specified [2]

Note: The complete list of the 25 kinases inhibited by more than 50% is detailed in the
supplementary materials of the primary publication (Temps et al., Cancer Research, 2021),
which was not publicly accessible for this review.

Signaling Pathways of Key Off-Target Kinases

The identification of BRK as a significant off-target provides insight into other signaling
pathways potentially modulated by eCF506.

EGF [ =e]ax
Activates

_________________________________

eCF506 Inhibition

Y705 Cell Proliferation

I

I

I

I

: Phosphorylates
I

I -
I & Survival
I

I

I

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.medchemexpress.com/eCF506.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://www.medchemexpress.com/eCF506.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Simplified BRK signaling pathway and the inhibitory action of eCF506.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.
Below are representative protocols for key experiments used to characterize the cellular targets
of eCF506.

Kinome-Wide Inhibition Screen (Enzymatic Assay)

This protocol outlines the general procedure for a kinase inhibition screen, similar to the one
performed by Reaction Biology Corp.

Objective: To determine the inhibitory activity of eCF506 against a large panel of purified
protein kinases.

Materials:

eCF506 stock solution (in DMSO)
» Purified recombinant kinases

» Kinase-specific substrates

o ATP (radiolabeled [y-3P]ATP)

» Kinase reaction buffer

e 96- or 384-well plates

e Phosphocellulose membrane

e Scintillation counter

Procedure:

o Prepare serial dilutions of eCF506 in kinase reaction buffer.
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In a multi-well plate, add the diluted eCF506, the specific kinase, and its corresponding
substrate.

Initiate the kinase reaction by adding [y-33P]ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Spot the reaction mixture onto a phosphocellulose membrane.
Wash the membrane to remove unincorporated [y-3P]ATP.

Measure the radioactivity on the membrane using a scintillation counter to quantify substrate
phosphorylation.

Calculate the percentage of kinase inhibition for each eCF506 concentration relative to a
DMSO control.
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Caption: Workflow for a typical radiometric kinase inhibition assay.
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Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction

This protocol describes the co-immunoprecipitation of SRC and FAK to assess the effect of
eCF506 on their interaction.[2]

Objective: To determine if @CF506 disrupts the formation of the SRC-FAK protein complex in
cells.

Materials:

Breast cancer cell lines (e.g., MDA-MB-231)

» eCF506

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Anti-SRC antibody

e Protein A/G magnetic beads

o Wash buffer

o Elution buffer

o SDS-PAGE and Western blotting reagents

e Anti-FAK antibody

Procedure:

Culture MDA-MB-231 cells to 70-80% confluency.

Treat the cells with eCF506 (e.g., 0.1 uM) or DMSO (vehicle control) for a specified time
(e.g., 6 hours).[2]

Lyse the cells and quantify the protein concentration of the lysates.

Pre-clear the lysates with magnetic beads to reduce non-specific binding.
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 Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C.

o Add Protein A/G magnetic beads to capture the antibody-protein complexes.

e Wash the beads several times with wash buffer to remove non-specifically bound proteins.
o Elute the protein complexes from the beads using elution buffer.

» Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FAK antibody
to detect co-immunoprecipitated FAK. An anti-SRC antibody is used as a control for the
immunoprecipitation efficiency.

Cell Viability Assay (MTT Assay)

This protocol details a common method for assessing the effect of eCF506 on the proliferation
of cancer cell lines.

Objective: To determine the concentration of eCF506 that inhibits cell proliferation by 50%
(GI50).

Materials:

» Breast cancer cell lines

» eCF506

o Complete cell culture medium

o 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

» Plate reader

Procedure:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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o Treat the cells with a range of concentrations of eCF506 and a vehicle control (DMSO).
¢ Incubate the cells for a specified period (e.g., 48 hours).[2]

e Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to
convert MTT to formazan crystals.

e Add solubilization solution to each well to dissolve the formazan crystals.
o Measure the absorbance at a wavelength of 570 nm using a plate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control
and determine the GI50 value.

Conclusion

eCF506 is a highly selective inhibitor of SRC and YES1, with a well-defined mechanism of
action that confers significant therapeutic advantages. While its primary targets are clear, this
guide highlights that its cellular interactions extend to a limited number of other kinases, most
notably BRK. The high degree of selectivity of eCF506 is a promising feature that may translate
to a favorable safety profile in clinical applications. The experimental protocols provided herein
offer a framework for further investigation into the nuanced cellular effects of this promising
therapeutic agent. A complete understanding of the on- and off-target activities of eCF506 will
be instrumental in guiding its clinical development and identifying patient populations most
likely to benefit from its unique therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]

e 2. AConformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-body
https://www.benchchem.com/product/b607266?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/eCF506.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7611940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 3. aacrjournals.org [aacrjournals.org]

e 4. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [eCF506: A Deep Dive Beyond SRC and YES1
Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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